molecular formula C48H50N8 B011131 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene CAS No. 35984-93-1

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

Cat. No. B011131
CAS RN: 35984-93-1
M. Wt: 736.9 g/mol
InChI Key: NNQWYGKROBKYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and synthesis of complex organic compounds, especially those involving macrocyclic molecules, are crucial in the field of organic chemistry. These compounds often exhibit unique physical and chemical properties due to their intricate structures.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including the formation of macrocyclic rings. For example, the synthesis of tetraazapentacyclic and macrocyclic ligands involves reactions of smaller units under specific conditions to form larger, more complex structures (Glister et al., 2005) (Bruce et al., 1996).

Molecular Structure Analysis

The determination of molecular structures of complex compounds is often achieved through X-ray crystallography. This technique has unveiled the configurations, bond lengths, and angles of various complex molecules, providing insights into their three-dimensional structures and the spatial arrangement of their atoms (Hendsbee & Vaughan, 2013).

Chemical Reactions and Properties

Complex organic compounds can undergo a variety of chemical reactions, including cycloadditions, substitutions, and ligand exchange reactions. These reactions are influenced by the structure of the molecule and can be used to further modify the compound or to study its reactivity (Zubarev et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of functional groups (Sato et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the applications and behavior of complex organic compounds. Studies on these properties often involve spectroscopic methods and computational chemistry techniques to predict and confirm the behavior of these molecules under various conditions (Plitt et al., 2005).

properties

CAS RN

35984-93-1

Product Name

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

Molecular Formula

C48H50N8

Molecular Weight

736.9 g/mol

IUPAC Name

6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

InChI

InChI=1S/C48H48N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24H,1-12H3

InChI Key

NNQWYGKROBKYQC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)NC2=N3)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=C(C=C7)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C(N4)N=C6C7=C(C=CC(=C7)C(C)(C)C)C(=N6)N=C8C9=C(C=CC(=C9)C(C)(C)C)C(=N8)N=C2N3)C(C)(C)C

synonyms

2,9,16,23-TETRA-TERT-BUTYL-29H,31H-PHTHALOCYANINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.